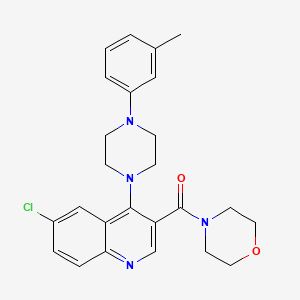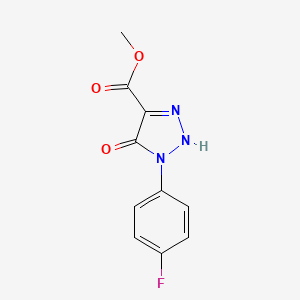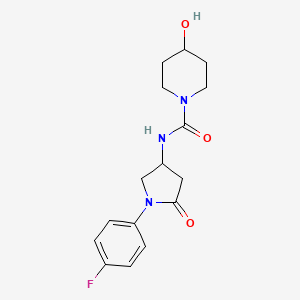
(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone, also known as CTQMM, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also interfere with the function of microtubules, which are involved in cell division and migration.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone is its potential as a novel anti-cancer agent. However, there are also limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine the optimal conditions for using this compound in this context. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective anti-cancer agents. Finally, studies on the potential use of this compound as an anti-inflammatory agent could have implications for the treatment of a variety of inflammatory diseases.
Méthodes De Synthèse
The synthesis of (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone involves the reaction of 6-chloro-4-quinolinol with m-tolylpiperazine and morpholine in the presence of a suitable catalyst. The resulting product is then purified by column chromatography to obtain the final compound. The yield of this compound is typically around 50%.
Applications De Recherche Scientifique
(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent and kill cancer cells.
Propriétés
IUPAC Name |
[6-chloro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c1-18-3-2-4-20(15-18)28-7-9-29(10-8-28)24-21-16-19(26)5-6-23(21)27-17-22(24)25(31)30-11-13-32-14-12-30/h2-6,15-17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINNZPHWCJQIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)
![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2949990.png)
![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)
![N-[4-(2-Morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide](/img/structure/B2949993.png)


![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)
![Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate](/img/structure/B2950004.png)

![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B2950009.png)